molecular formula C6H9NO B13751288 2-Cyclohexen-1-one,2-amino-(9CI) CAS No. 37942-94-2

2-Cyclohexen-1-one,2-amino-(9CI)

Cat. No.: B13751288
CAS No.: 37942-94-2
M. Wt: 111.14 g/mol
InChI Key: MBPQVWGCNCNOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexen-1-one,2-amino-(9CI) is an organic compound with the molecular formula C6H9NO. It is a derivative of cyclohexenone, featuring an amino group attached to the second carbon of the cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexen-1-one,2-amino-(9CI) can be synthesized through several methods. One common approach involves the reaction of cyclohexenone with ammonia or an amine under suitable conditions. For instance, the reaction of cyclohexenone with ammonia in the presence of a catalyst can yield the desired amino compound .

Industrial Production Methods

Industrial production of 2-Cyclohexen-1-one,2-amino-(9CI) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one,2-amino-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of amino-substituted cyclohexenone derivatives .

Scientific Research Applications

2-Cyclohexen-1-one,2-amino-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one,2-amino-(9CI) involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexen-1-one,2-amino-(9CI) is unique due to the presence of both an amino group and a conjugated double bond within the cyclohexene ring. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from its analogs .

Properties

37942-94-2

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

2-aminocyclohex-2-en-1-one

InChI

InChI=1S/C6H9NO/c7-5-3-1-2-4-6(5)8/h3H,1-2,4,7H2

InChI Key

MBPQVWGCNCNOQG-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(=O)C1)N

Origin of Product

United States

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